molecular formula C17H16O3 B1292320 4-Acetoxy-3',5'-dimethylbenzophenone CAS No. 890100-37-5

4-Acetoxy-3',5'-dimethylbenzophenone

Cat. No.: B1292320
CAS No.: 890100-37-5
M. Wt: 268.31 g/mol
InChI Key: RRJJNOXSLDSFNJ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-Acetoxy-3’,5’-dimethylbenzophenone typically involves the acetylation of 3’,5’-dimethylbenzophenone. The reaction conditions often include the use of acetic anhydride and a catalyst such as sulfuric acid or pyridine to facilitate the acetylation process . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-Acetoxy-3’,5’-dimethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Acetoxy-3’,5’-dimethylbenzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It may be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Medicine: Research may explore its potential therapeutic properties or its role in drug development.

    Industry: It can be used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 4-Acetoxy-3’,5’-dimethylbenzophenone involves its interaction with molecular targets such as enzymes or receptors. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which may then interact with biological molecules. The pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

4-Acetoxy-3’,5’-dimethylbenzophenone can be compared with other benzophenone derivatives, such as:

Properties

IUPAC Name

[4-(3,5-dimethylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-11-8-12(2)10-15(9-11)17(19)14-4-6-16(7-5-14)20-13(3)18/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJJNOXSLDSFNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641746
Record name 4-(3,5-Dimethylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890100-37-5
Record name Methanone, [4-(acetyloxy)phenyl](3,5-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890100-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,5-Dimethylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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